1-(3-Chlorophenyl)-3-(3-cyanophenyl)urea
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Overview
Description
1-(3-Chlorophenyl)-3-(3-cyanophenyl)urea is an organic compound that features both a chlorophenyl and a cyanophenyl group attached to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorophenyl)-3-(3-cyanophenyl)urea typically involves the reaction of 3-chlorophenyl isocyanate with 3-aminobenzonitrile. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chlorophenyl)-3-(3-cyanophenyl)urea can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the chlorophenyl group can be substituted by other nucleophiles.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amines and carbon dioxide.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used.
Major Products Formed
Substitution Reactions: Products include substituted ureas with different functional groups replacing the chlorine atom.
Hydrolysis: Products include 3-chloroaniline, 3-aminobenzonitrile, and carbon dioxide.
Oxidation and Reduction: Products depend on the specific conditions and reagents used.
Scientific Research Applications
1-(3-Chlorophenyl)-3-(3-cyanophenyl)urea has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-3-(3-cyanophenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chlorophenyl)-3-(4-cyanophenyl)urea: Similar structure but with the cyanophenyl group in the para position.
1-(4-Chlorophenyl)-3-(3-cyanophenyl)urea: Similar structure but with the chlorophenyl group in the para position.
1-(3-Chlorophenyl)-3-(3-methylphenyl)urea: Similar structure but with a methyl group instead of a cyano group.
Uniqueness
1-(3-Chlorophenyl)-3-(3-cyanophenyl)urea is unique due to the specific positioning of the chlorophenyl and cyanophenyl groups, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-(3-cyanophenyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O/c15-11-4-2-6-13(8-11)18-14(19)17-12-5-1-3-10(7-12)9-16/h1-8H,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROZBDVIJWLHGAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)NC2=CC(=CC=C2)Cl)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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